Cholenic acid

Catalog No.
S571146
CAS No.
5255-17-4
M.F
C24H38O3
M. Wt
374.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholenic acid

Replace non-specific saturated bile acid standards. Cholenic acid (CAS 5255-17-4) is the unique Δ5-monohydroxy intermediate required for unequivocal HSD3B7 deficiency diagnostics.

  • Calibrator for LC-MS/MS panels detecting Δ5-bile acid accumulation in neonatal cholestasis.
  • Exclusive substrate for SULT2A1 sulfotransferase assays modeling intrahepatic cholestasis and pregnancy-related liver disease.
  • Probe for brain-specific acidic pathway flux in Alzheimer’s neurobiology.

Sourced in high purity with full CoA and stable ambient storage.

CAS Number

5255-17-4

Product Name

Cholenic acid

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

HIAJCGFYHIANNA-QIZZZRFXSA-N

Synonyms

3β-Hydroxychol-5-en-24-oic Acid; 3β-Hydroxychol-5-enic Acid; 3β-Hydroxy-5-cholenic Acid; 3β-Hydroxy-Δ5-cholenic Acid; 3β-Hydroxychol-5-en-24-ic Acid; 3β-Hydroxychol-5-enoic Acid; 3β-Hydroxycholenoic Acid; Cholenic Acid; ZINC 04831336; Δ5-3β-Hydroxych

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound 3b-Hydroxy-5-cholenoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. It belongs to the ontological category of steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 25 mg

Cholenic acid (CAS 5255-17-4), specifically 3β-hydroxy-5-cholenoic acid, is an endogenous monohydroxy, unsaturated bile acid intermediate critical to the alternative (acidic) pathway of bile acid synthesis. Structurally defined by its Δ5 double bond and 3β-hydroxyl group, it serves as a highly specialized analytical standard and biochemical substrate. In industrial and clinical procurement, it is primarily sourced as a reference material for LC-MS/MS diagnostic panels targeting inborn errors of bile acid metabolism, specifically 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) deficiency. Additionally, its unique structural susceptibility to sulfation makes it an essential substrate for in vitro assays modeling intrahepatic cholestasis and neurosteroid flux .

Research Fit

Unique 3β-OH/Δ5 scaffold for bile acid receptor signaling studies
Alternative pathway metabolic intermediate for metabolic pathway research
Well-characterized negative control for BK channel and nuclear receptor assays

Procurement substitution with saturated analogs like lithocholic acid (LCA) or downstream primary bile acids like chenodeoxycholic acid (CDCA) critically compromises assay integrity. LCA lacks the Δ5 double bond, rendering it useless as a diagnostic standard for HSD3B7 deficiency, a pathology specifically characterized by the inability to reduce this exact double bond. Consequently, LCA cannot calibrate the mass spectrometric detection of the accumulated Δ5-intermediates. Similarly, substituting with CDCA fails in metabolic flux studies; because CDCA is the downstream product of the pathway, it cannot be used to probe upstream oxysterol 7α-hydroxylase (CYP7B1) kinetics or the specialized sulfotransferase (SULT2A1) detoxification mechanisms required in models of severe neonatal liver disease and intrahepatic cholestasis [1].

Substitution Risk

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Distinct 3β-OH/Δ5 configuration markedly alters ion channel interactions compared to LCA or DCA, which may shift pharmacological outcomes.

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Unlike LCA, cholenic acid does not engage FXR, PXR, or CAR nuclear receptors; substitution may confound mechanistic receptor studies.

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Membrane intercalation properties differ significantly from dihydroxy and trihydroxy bile acids, affecting probe development and fluidity assays.

Diagnostic Biomarker Specificity in HSD3B7 Deficiency (LC-MS/MS)

In clinical metabolomics, the diagnosis of HSD3B7 deficiency relies entirely on detecting atypical Δ5-bile acids. Patients with this mutation show massive accumulation of 3β-hydroxy-5-cholenoic acid and its sulfates in plasma and urine, while primary bile acids are strikingly depleted. Quantitative profiling demonstrates that 3β-hydroxy-5-cholenoic acid becomes the dominant monohydroxycholanoate (comprising up to 13% of total bile acids in cholestatic serum), whereas CDCA and cholic acid (CA) concentrations fall below normal detection thresholds [1]. Procurement of the exact 3β-hydroxy-5-cholenoic acid standard is therefore mandatory for calibrating diagnostic mass spectrometry panels, as standard C24 bile acids cannot serve as proxies for this accumulated intermediate.

Evidence DimensionDiagnostic biomarker concentration in HSD3B7 deficiency
Target Compound DataMassive accumulation (up to 13% of total serum bile acids)
Comparator Or BaselineCDCA and CA (Primary bile acids)
Quantified DifferencePrimary bile acids are strikingly low/absent, creating an inverted ratio compared to healthy baselines
ConditionsLC-MS/MS profiling of plasma/urine from neonatal cholestasis patients

Procurement of this exact standard is mandatory for clinical laboratories developing diagnostic panels for inborn errors of bile acid synthesis.

BK Channel Activation
Head-to-head
Cholenic acid: 0% NPo increase; LCA: 180% increase; 5α/5β analogs: 40% increase
Supports BK channel structure-activity relationship research
Patch-clamp, cbv1+β1 subunits, 10–300 μM

Substrate Specificity in Sulfation and Detoxification Assays

The Δ5 double bond and 3β-hydroxyl configuration of cholenic acid dictate a distinct metabolic clearance pathway compared to standard primary bile acids. While CDCA and CA are primarily amidated with glycine or taurine, 3β-hydroxy-5-cholenoic acid is highly toxic and heavily reliant on sulfation (e.g., via SULT2A1) for biliary and renal excretion. In vitro and in vivo studies show that sulfated 3β-hydroxy-5-cholenoic acid is the primary urinary excretion product in specific cholestatic conditions, distinguishing its clearance kinetics from amidated CDCA [1]. For researchers modeling extrahepatic biliary atresia or intrahepatic cholestasis of pregnancy, utilizing this specific compound is essential to accurately measure sulfotransferase activity.

Evidence DimensionPrimary metabolic conjugation pathway
Target Compound DataPredominantly sulfated (SULT2A1 substrate)
Comparator Or BaselineCDCA and CA
Quantified DifferenceCDCA/CA are predominantly amidated (glycine/taurine); cholenic acid requires sulfation for detoxification
ConditionsIn vitro sulfotransferase assays and in vivo cholestasis models

Essential for biochemical assays evaluating sulfation-driven detoxification mechanisms in pregnancy-related or neonatal liver diseases.

EphA2-ephrin-A1 Inhibition
Head-to-head
Cholenic acid pIC50 4.40 (IC50 ~39.8 μM); LCA pIC50 4.25 (IC50 ~56.2 μM)
Enables EphA2 signaling research without bile acid receptor cross-talk
Luciferase reporter assay, HepG2 cells

Brain-Specific Cholesterol Metabolism and Acidic Pathway Flux

Cholenic acid is a critical intermediate in the brain-specific acidic bile acid synthesis pathway. It is formed downstream of 24S-hydroxycholesterol (via CYP46A1 and CYP7B1) and acts as a precursor to brain-derived CDCA. Studies tracking brain enzyme systems demonstrate that 3β-hydroxy-5-cholenoic acid is specifically bioconverted into CDCA in rat brain tissue extracts, a pathway distinct from the classic liver-specific neutral pathway initiated by CYP7A1 [1]. When studying lipid homeostasis in neurodegenerative diseases like Alzheimer's, researchers must procure 3β-hydroxy-5-cholenoic acid to accurately trace this brain-specific metabolic flux, as liver-derived intermediates (like 7α-hydroxycholesterol) do not reflect central nervous system cholesterol clearance.

Evidence DimensionMetabolic pathway origin and flux
Target Compound DataSpecific intermediate of brain 24S-hydroxycholesterol metabolism
Comparator Or Baseline7α-hydroxycholesterol (Liver-specific intermediate)
Quantified DifferenceExclusively traces the brain-specific CYP46A1/CYP7B1 acidic pathway rather than the hepatic CYP7A1 neutral pathway
ConditionsIn vitro bioconversion assays using brain tissue extracts

Allows neuroscientists to accurately map central nervous system cholesterol clearance pathways independently of hepatic metabolism.

Membrane Fluidity Detection
Head-to-head
Cholenic acid derivative: ~34% polarization increase; Cholic/DCA derivatives: no change
Supports development of membrane fluidity probes
Erythrocyte membrane, glycation model, Abbott TDx
Nuclear Receptor Profiling
Head-to-head
Cholenic acid: no activation of FXR, PXR, CAR, LXR; LCA: potent FXR/PXR agonist
Validates receptor-silent profile for mechanistic selectivity studies
Reporter gene assays, HepG2; cholesterol efflux in macrophages
Plasma Biomarker (NMOSD)
Reported
NMOSD relapse: 6.53 nM; MS: 9.00 nM; HC: 8.78 nM (p<0.001)
Supports research biomarker differentiation in neuroinflammatory disease
LC-MS/MS plasma profiling, research cohorts

Clinical LC-MS/MS Diagnostic Panel Calibration

Directly following its role as the primary accumulated biomarker in HSD3B7 deficiency, cholenic acid is procured as an essential quantitative reference standard. Clinical laboratories utilize it to calibrate mass spectrometry panels for neonatal cholestasis, ensuring accurate differentiation between primary bile acid depletion and atypical Δ5-bile acid accumulation [1].

In Vitro Sulfotransferase (SULT) Activity Assays

Because its detoxification relies heavily on sulfation rather than amidation, this compound is the optimal substrate for evaluating SULT2A1 activity. It is routinely selected for in vitro models studying recurrent intrahepatic cholestasis of pregnancy and extrahepatic biliary atresia, where standard amidated bile acids would fail to trigger the relevant clearance pathways [2].

Neurosteroid and Brain Cholesterol Flux Tracing

As a specific downstream product of 24S-hydroxycholesterol, cholenic acid is utilized in neurobiology to trace the brain-specific acidic pathway of bile acid synthesis. It is a critical reagent in metabolic flux assays investigating cholesterol clearance mechanisms in Alzheimer's disease and other neurodegenerative models[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
BK Channel Negative Control Studies
Null activity on β1-containing BK channels
Verify absence of channel activation vs. LCA comparator
EphA2-ephrin-A1 Inhibitor Scaffold Research
Inhibitory activity without FXR/PXR/CAR activation
Confirm EphA2 potency and nuclear receptor selectivity profile
Membrane Fluidity Probe Development
Membrane-intercalating probe backbone
Validate fluorescence polarization response in membrane models
Neuroinflammatory Disease Biomarker Reference
Differentiates NMOSD from MS in research plasma cohorts
LC-MS/MS assay linearity and matrix effect in research matrices

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

374.28209507 Da

Monoisotopic Mass

374.28209507 Da

Heavy Atom Count

27

UNII

EVD67Y26MR

Other CAS

5255-17-4

Wikipedia

3b-Hydroxy-5-cholenoic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

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